N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide is a chemical compound characterized by the presence of two sulfamoyl-1,3,4-thiadiazol-2-yl groups attached to an adipamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide typically involves the reaction of 5-sulfamoyl-1,3,4-thiadiazole-2-amine with adipoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetazolamide: A carbonic anhydrase inhibitor with similar thiadiazole structure.
Butyramide, n-(5-sulfamoyl-1,3,4-thiadiazol-2-yl): Another compound with a similar sulfamoyl-thiadiazole moiety.
Uniqueness
N1,N1-Bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)adipamide is unique due to its adipamide backbone, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H14N8O6S4 |
---|---|
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
N',N'-bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)hexanediamide |
InChI |
InChI=1S/C10H14N8O6S4/c11-5(19)3-1-2-4-6(20)18(7-14-16-9(25-7)27(12,21)22)8-15-17-10(26-8)28(13,23)24/h1-4H2,(H2,11,19)(H2,12,21,22)(H2,13,23,24) |
InChI-Schlüssel |
PGIDAMSMMKWTEX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)N(C1=NN=C(S1)S(=O)(=O)N)C2=NN=C(S2)S(=O)(=O)N)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.